Product packaging for 2,4,6-Tris(trichloromethyl)-1,3,5-triazine(Cat. No.:CAS No. 6542-67-2)

2,4,6-Tris(trichloromethyl)-1,3,5-triazine

Cat. No.: B1294688
CAS No.: 6542-67-2
M. Wt: 433.1 g/mol
InChI Key: DXUMYHZTYVPBEZ-UHFFFAOYSA-N
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Description

2,4,6-Tris(trichloromethyl)-1,3,5-triazine is a useful research compound. Its molecular formula is C6Cl9N3 and its molecular weight is 433.1 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 26769. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6Cl9N3 B1294688 2,4,6-Tris(trichloromethyl)-1,3,5-triazine CAS No. 6542-67-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,4,6-tris(trichloromethyl)-1,3,5-triazine
Source PubChem
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InChI

InChI=1S/C6Cl9N3/c7-4(8,9)1-16-2(5(10,11)12)18-3(17-1)6(13,14)15
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

DXUMYHZTYVPBEZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

C1(=NC(=NC(=N1)C(Cl)(Cl)Cl)C(Cl)(Cl)Cl)C(Cl)(Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6Cl9N3
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URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID90215727
Record name 1,3,5-Triazine, 2,4,6-tris(trichloromethyl)-
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Molecular Weight

433.1 g/mol
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CAS No.

6542-67-2
Record name 2,4,6-Tris(trichloromethyl)-1,3,5-triazine
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Record name 1,3,5-Triazine, 2,4,6-tris(trichloromethyl)-
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Record name 1,3,5-Triazine, 2,4,6-tris(trichloromethyl)-
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Record name 1,3,5-Triazine, 2,4,6-tris(trichloromethyl)
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Contextualization Within S Triazine Chemistry

The chemistry of 1,3,5-triazine (B166579), often referred to as s-triazine due to its symmetrical structure, is a well-established and diverse field. researchgate.net The triazine ring is a six-membered heterocycle containing three nitrogen atoms at alternating positions. ontosight.ai This core structure is known for its stability and serves as a scaffold for a vast array of derivatives used in various domains of chemistry. semanticscholar.org

The most prominent and widely used s-triazine derivative is arguably 2,4,6-trichloro-1,3,5-triazine, commonly known as cyanuric chloride. researchgate.net Cyanuric chloride is a cornerstone in the synthesis of other triazines because its three chlorine atoms can be sequentially and selectively substituted by a wide range of nucleophiles. nih.gov This reactivity is typically controlled by temperature, allowing for the stepwise introduction of different functional groups to create symmetrical or asymmetrical triazine derivatives. researchgate.netfrontiersin.org

In this context, 2,4,6-Tris(trichloromethyl)-1,3,5-triazine presents a significant structural and reactive departure from cyanuric chloride. Instead of reactive chlorine atoms directly attached to the aromatic ring, it possesses three trichloromethyl (-CCl₃) groups. This substitution fundamentally alters the electronic properties and the expected reaction pathways of the molecule. While the triazine ring itself remains the core structure, the reactivity is no longer dominated by the nucleophilic aromatic substitution seen with cyanuric chloride. Instead, the chemistry of this compound is dictated by the properties of the trichloromethyl groups, opening avenues for different types of chemical transformations.

Significance As a Research Substrate and Intermediate

Direct Trimerization Approaches to this compound

The most direct route to this compound is the cyclotrimerization of its precursor, trichloroacetonitrile (B146778) (CCl₃CN). nih.gov The electron-withdrawing effect of the trichloromethyl group activates the nitrile group, making it susceptible to reactions that form the stable, aromatic 1,3,5-triazine (B166579) ring. wikipedia.org

The trimerization of nitriles generally requires catalytic activation to proceed efficiently. For trichloroacetonitrile, various catalytic systems have been explored. One industrial process involves passing a gaseous mixture of acetonitrile (B52724) and at least three moles of chlorine over a catalyst at high temperatures. google.com This process not only chlorinates the acetonitrile to form trichloroacetonitrile but also results in the formation of its polymers, including the trimer, this compound. google.com

The catalysts employed in this method are typically active carbon, which can be unimpregnated or impregnated with metal halides such as zinc, copper, or alkaline earth metal halides. google.com The reaction is generally conducted at temperatures ranging from 200°C to 400°C. google.com While this method is effective, it requires high temperatures and can produce byproducts. wikipedia.org Other catalytic systems used for the trimerization of aromatic nitriles, which may have relevance, include Lewis acids and p-toluenesulfonic acid, operating at more moderate temperatures and pressures. nasa.govresearchgate.net

Table 1: Catalytic Systems for Trichloroacetonitrile Trimerization

Catalyst System Temperature Reactants Product

The mechanism for the acid-catalyzed trimerization of nitriles is generally understood to be a stepwise process. The reaction initiates with the activation of a nitrile molecule by the catalyst. This is followed by a nucleophilic attack from a second nitrile molecule, leading to a dimeric intermediate. This intermediate then reacts with a third nitrile molecule and undergoes cyclization to form the thermodynamically stable 1,3,5-triazine ring. The high reactivity of trichloroacetonitrile, due to the inductive effect of the trichloromethyl group, facilitates this process. wikipedia.org

Advanced Synthetic Protocols and Optimization Strategies

The synthesis of this compound, a symmetrically substituted triazine, is primarily achieved through the cyclotrimerization of its precursor, trichloroacetonitrile (CCl₃CN). The strong electron-withdrawing nature of the trichloromethyl group activates the nitrile functionality, making it susceptible to cyclization. wikipedia.orgnasa.gov Advanced synthetic methodologies have focused on catalytic processes to improve efficiency and yield, moving away from earlier methods that required harsh reagents like phosphorus pentoxide for the dehydration of trichloroacetamide. google.com

A significant development in the synthesis of this compound involves the direct catalytic cyclotrimerization of trichloroacetonitrile. An established industrial process outlines a gas-phase reaction where a mixture of chlorine and acetonitrile is passed over a specialized catalyst at high temperatures. google.com This method is designed for the continuous production of trichloroacetonitrile and its subsequent polymerization into the target trimer.

The core of this efficient route is the catalyst, which is typically active carbon impregnated with a metal halide, such as those from zinc, copper, or alkaline earth metals. google.com The reaction is carried out at temperatures ranging from 200°C to 400°C. This process is advantageous for its potential in industrial-scale operations. google.com

Key parameters for this synthetic route are detailed in the table below.

ParameterConditionReference
ReactantsAcetonitrile and Chlorine (≥3 mols per mol of acetonitrile) google.com
CatalystActive carbon impregnated with zinc, copper, or alkaline earth metal halides google.com
Temperature200°C - 400°C google.com
PhaseGas google.com
ProductThis compound [(CCl₃CN)₃] google.com

For research scalability, optimization of reaction conditions is crucial to ensure safety, efficiency, and reproducibility. While the industrial gas-phase method is effective, laboratory-scale synthesis often benefits from liquid-phase reactions which allow for more precise control over parameters. The optimization strategies can be inferred from studies on related nitrile trimerizations.

The cyclotrimerization of nitriles is significantly influenced by the choice of catalyst. Lewis acids and protic acids have been shown to effectively catalyze this transformation for various nitriles. Research on aromatic nitriles has demonstrated that catalysts like p-toluenesulfonic acid can facilitate trimerization at moderate temperatures and pressures (e.g., 200-316°C and 1.38 to 5.52 MN/m²). nasa.gov It was noted that benzonitriles with electron-withdrawing substituents are more reactive, a principle that applies directly to trichloroacetonitrile. nasa.gov

More recent advancements in catalysis have explored low-valent transition metals. For instance, catalytic systems composed of titanium chlorido complexes and magnesium have been effective for the cyclotrimerization of benzonitriles at 150°C, suggesting that similar systems could be adapted for aliphatic nitriles like trichloroacetonitrile, potentially at lower temperatures than traditional methods. researchgate.net

The optimization for a scalable research protocol would involve screening various Lewis and protic acid catalysts, as well as transition metal systems, to identify the most effective catalyst that operates under the mildest possible conditions. Solvent choice, reaction time, and catalyst concentration are key variables to be optimized to maximize the yield and purity of this compound.

The following table outlines potential catalytic systems and conditions that could be explored for the optimization of trichloroacetonitrile cyclotrimerization, based on analogous reactions.

Catalyst SystemTypical SubstrateGeneral ConditionsPotential for OptimizationReference
p-Toluenesulfonic acidAromatic Nitriles200-316°C, 1.38-5.52 MN/m²Lowering temperature/pressure for the highly activated CCl₃CN nasa.gov
Chlorosulfonic acidAromatic Nitriles-10°C to 30°C, atmospheric pressureOffers a low-temperature pathway nasa.gov
Titanium Chlorido Complexes / MgBenzonitriles150°C, solvent-freeApplication to aliphatic, electron-poor nitriles researchgate.net

By systematically evaluating these advanced catalytic systems and reaction parameters, an optimized, scalable, and efficient protocol for the synthesis of this compound can be developed for research purposes.

Chemical Reactivity and Reaction Mechanisms of 2,4,6 Tris Trichloromethyl 1,3,5 Triazine

Electron Transfer Processes Involving 2,4,6-Tris(trichloromethyl)-1,3,5-triazine

Due to its electronic structure, this compound and its derivatives are effective participants in electron transfer reactions, particularly when subjected to photochemical activation.

Photoinduced Electron Transfer Mechanisms

Photoinduced electron transfer (PET) is a key reaction pathway for this compound, especially in the context of photoinitiating systems for polymerization. When combined with a suitable photosensitizer, such as certain dyes, this triazine derivative can act as a potent electron acceptor.

The process is initiated by the absorption of light by the photosensitizer (PS), which promotes it to an excited state (PS*). In this excited state, the photosensitizer can donate an electron to the triazine compound (Tz), which acts as the electron acceptor. This transfer results in the formation of a photosensitizer radical cation (PS•+) and a triazine radical anion (Tz•-). The efficiency of this process is dependent on the thermodynamic driving force of the electron transfer, which can be estimated using the Rehm-Weller equation.

A study involving benzothiazine dyes and this compound demonstrated that photosensitization occurs through such an electron transfer mechanism, which was confirmed by the observation of the radical cation of the dyes. rsc.org

Formation and Reactivity of Radical Species

Following the initial photoinduced electron transfer, the resulting radical anion of this compound is unstable and undergoes rapid fragmentation. This fragmentation typically involves the cleavage of a carbon-chlorine bond to release a chloride ion (Cl-) and a dichloromethyl radical attached to the triazine ring.

The primary radical species generated are crucial for initiating subsequent chemical reactions, such as free-radical polymerization. The formation of these radicals is a key step in the application of this compound derivatives as photoinitiators. For instance, in systems with sensitizer (B1316253) dyes, the process leads to the generation of radicals that can initiate the polymerization of monomers like trimethylolpropane (B17298) triacrylate (TMPTA). rsc.org

Cleavage Reactions and Bond Dissociation Energetics

The cleavage of the C-Cl bonds in the trichloromethyl groups is a defining characteristic of the reactivity of this compound, particularly under photolytic or thermolytic conditions.

C-Cl Bond Cleavage Processes

The C-Cl bonds in the trichloromethyl groups are susceptible to cleavage, a process that can be induced by the input of energy, such as light or heat. This homolytic cleavage results in the formation of a chlorine radical (Cl•) and a carbon-centered radical on the methyl group.

The presence of the electron-withdrawing triazine ring influences the stability of the resulting radicals and, consequently, the energetics of the C-Cl bond cleavage. Theoretical calculations on a related compound, 2-(4-methoxystyryl)-4,6-bis(trichloromethyl)-1,3,5-triazine (B1365473), have provided insights into the bond dissociation energies (BDE) of the C-Cl bonds.

BondCalculated Bond Dissociation Energy (kcal/mol)Method
C-Cl in a trichloromethyl group~71.2UB3LYP/6-31G*

Note: The presented BDE is for a related substituted bis(trichloromethyl)-1,3,5-triazine and serves as an estimate.

This relatively low bond dissociation energy is consistent with the compound's utility as a photoinitiator, where efficient radical generation upon irradiation is required.

Radical Pathways from Cleavage Events

Once the C-Cl bond is cleaved, the resulting radicals can engage in a variety of chemical pathways. In the context of polymerization, these radicals add to monomer units, initiating the chain-growth process.

Nucleophilic Reactivity of the Trichloromethyl Groups

The nucleophilic reactivity of the trichloromethyl groups in this compound is a complex topic. While direct nucleophilic substitution at the carbon atom of the trichloromethyl group is not a commonly reported reaction pathway, theoretical studies suggest an alternative mode of interaction with nucleophiles.

Due to the strong electron-withdrawing nature of the triazine ring and the three chlorine atoms on each methyl group, the carbon atom of the trichloromethyl group is highly electron-deficient. However, it is also sterically hindered by the three bulky chlorine atoms, which makes a traditional backside nucleophilic attack (as in an SN2 reaction) difficult.

Interestingly, computational studies on similar molecules, where a trichloromethyl group is attached to an electron-withdrawing moiety, have indicated that the chlorine atoms themselves can exhibit electrophilic character. rsc.org This is attributed to the formation of a "σ-hole," a region of positive electrostatic potential on the outermost portion of the chlorine atom, along the axis of the C-Cl bond. This σ-hole can interact with nucleophiles. In such an interaction, the nucleophile would attack the chlorine atom rather than the carbon atom, leading to the abstraction of a chlorine atom and the formation of a carbanion.

Therefore, while direct nucleophilic substitution at the carbon of the trichloromethyl groups in this compound is not a favored process, the potential for nucleophilic attack on the chlorine atoms presents an alternative reaction pathway.

Substitution Patterns and Mechanistic Elucidation

The substitution of the trichloromethyl groups in this compound by nucleophiles proceeds in a stepwise manner, a characteristic feature also observed in the reactions of cyanuric chloride. This sequential replacement is primarily governed by the decreasing electrophilicity of the triazine ring as electron-donating nucleophiles replace the electron-withdrawing trichloromethyl groups.

The general mechanism for this transformation is a nucleophilic aromatic substitution (SNAr). The reaction is initiated by the attack of a nucleophile on one of the electrophilic carbon atoms of the triazine ring, leading to the formation of a tetrahedral intermediate, often referred to as a Meisenheimer complex. This intermediate is stabilized by the delocalization of the negative charge over the triazine ring. The subsequent departure of the trichloromethyl anion as a leaving group restores the aromaticity of the triazine ring, yielding the substituted product.

A significant finding in the study of this compound's reactivity is that while one or two of the trichloromethyl groups can be displaced by nucleophiles such as ammonia (B1221849) or amines, the third trichloromethyl group exhibits a notable resistance to substitution under similar conditions. ndl.go.jp This deactivation of the ring after the second substitution is a critical aspect of its reactivity profile. The introduction of two electron-donating amino groups significantly increases the electron density of the triazine ring, thereby reducing the electrophilicity of the remaining carbon atom and making it less susceptible to further nucleophilic attack.

The nature of the nucleophile, reaction temperature, and solvent all play crucial roles in determining the extent of substitution. While detailed mechanistic studies specifically on this compound are not as extensive as for cyanuric chloride, the fundamental principles of the SNAr mechanism are considered to be applicable.

Reactions with Specific Nucleophiles

The reactivity of this compound has been explored with a limited range of nucleophiles, with a primary focus on amines.

Reactions with Amines:

The reactions with primary and secondary amines have demonstrated the feasibility of mono- and di-substitution on the triazine core. For instance, the reaction with ammonia or other amines can lead to the replacement of one or two trichloromethyl groups. ndl.go.jp However, as previously mentioned, the third substitution is generally not observed.

The table below summarizes the typical substitution patterns observed in the reaction of this compound with amines.

NucleophileDegree of SubstitutionProduct Structure
AmmoniaMono- and Di-substitution2-Amino-4,6-bis(trichloromethyl)-1,3,5-triazine and 2,4-Diamino-6-(trichloromethyl)-1,3,5-triazine
Primary AminesMono- and Di-substitution2-(Alkyl/Aryl)amino-4,6-bis(trichloromethyl)-1,3,5-triazine and 2,4-Di(alkyl/aryl)amino-6-(trichloromethyl)-1,3,5-triazine
Secondary AminesMono- and Di-substitution2-(Dialkyl/Diaryl)amino-4,6-bis(trichloromethyl)-1,3,5-triazine and 2,4-Di(dialkyl/diaryl)amino-6-(trichloromethyl)-1,3,5-triazine

Note: The specific reaction conditions (temperature, solvent, and reaction time) will influence the product distribution between mono- and di-substituted products.

While detailed research on the reactions of this compound with other nucleophiles such as alkoxides and thiols is not extensively documented in the available literature, it can be inferred from the reactivity of cyanuric chloride that such reactions are plausible. The strong electron-withdrawing nature of the trichloromethyl groups would be expected to facilitate the attack by these nucleophiles as well. Further research in this area would be beneficial to fully elucidate the synthetic potential of this compound.

Applications of 2,4,6 Tris Trichloromethyl 1,3,5 Triazine in Advanced Materials and Organic Synthesis

Role in Photoinitiation Systems Research

Photoinitiation systems are critical components in photopolymerization, a process that utilizes light to initiate a chain reaction leading to the formation of a polymer. 2,4,6-Tris(trichloromethyl)-1,3,5-triazine and its derivatives have been extensively investigated as highly efficient photoinitiators, capable of initiating both free radical and cationic polymerization under exposure to UV or visible light.

Free Radical Photopolymerization Initiators

This compound is a key component in two-component photoinitiator systems for free radical polymerization, often functioning as a co-initiator alongside a photosensitizer, typically a dye. While direct photolysis of the C-Cl bond can occur, its efficiency is often enhanced in the presence of a sensitizer (B1316253).

One notable example is the photoredox pair formed between this compound (Tz) and derivatives of 12H-quinoxalino-[2,3-b] researchgate.net-benzothiazine dye. tsijournals.com This system effectively initiates the free radical polymerization of monomers like trimethylolpropane (B17298) triacrylate (TMPTA) under visible light. tsijournals.com The initiation mechanism is driven by a photoinduced electron transfer from the excited state of the dye to the triazine compound. This transfer results in the formation of a dye radical cation and a triazine radical anion. The latter is unstable and rapidly decomposes, cleaving a C-Cl bond to generate a chloride anion and a dichloromethyltriazinyl radical, or further fragmentation can lead to the formation of a trichloromethyl radical (•CCl₃). These generated radicals are the active species that initiate the polymerization of the acrylate (B77674) monomer.

The efficiency of such systems is influenced by the thermodynamic driving force of the electron transfer process, which can be estimated using the Rehm-Weller equation. A significant driving force is observed in these photoredox pairs, indicating an efficient electron transfer upon light exposure. tsijournals.com

Derivatives of the title compound, such as 2-(4-methoxystyryl)-4,6-bis(trichloromethyl)-1,3,5-triazine (B1365473), have also been shown to function as efficient Type I photoinitiators. nih.gov In a Type I mechanism, the photoinitiator molecule itself undergoes homolytic cleavage upon light absorption to directly generate free radicals. In the case of these triazine derivatives, the cleavage of a C-Cl bond is the primary photochemical process, yielding initiating radicals. nih.govanu.edu.au

Cationic Polymerization Initiation Mechanisms

While direct initiation of cationic polymerization by this compound is less common, its derivatives are well-established as non-ionic photoacid generators (PAGs). researchgate.net Photoacid generators are compounds that produce a strong acid upon exposure to light. This photogenerated acid then acts as the initiator for cationic polymerization of monomers such as epoxides, vinyl ethers, and oxetanes. rsc.org

The mechanism involves the photolysis of the triazine compound, which leads to the homolytic cleavage of a carbon-chlorine bond. The resulting radical species can then abstract a hydrogen atom from the surrounding medium (e.g., solvent or monomer), generating a molecule of hydrochloric acid (HCl). This strong acid can then protonate the monomer, creating a cationic species that propagates the polymerization chain. researchgate.net

For instance, the combination of 2-(4-methoxystyryl)-4,6-bis(trichloromethyl)-1,3,5-triazine with an iodonium (B1229267) salt and N-vinylcarbazole can efficiently initiate the cationic polymerization of epoxides. nih.gov The photogenerated acid protonates the epoxide ring, initiating ring-opening polymerization.

The general process for photoacid generation by trichloromethyl-substituted triazines can be summarized as follows:

Photoexcitation: The triazine compound absorbs a photon, promoting it to an excited state.

Homolytic Cleavage: The excited molecule undergoes homolytic cleavage of a C-Cl bond to form a triazinyl radical and a chlorine radical.

Hydrogen Abstraction: The chlorine radical abstracts a hydrogen atom from a suitable donor (RH) in the reaction medium.

Acid Formation: This abstraction generates a strong acid (HCl) and a new radical (R•).

Cationic Initiation: The generated HCl protonates the monomer (M), initiating cationic polymerization.

StepReactionDescription
1Triazine + hν → [Triazine]Photoexcitation of the triazine photoacid generator.
2[Triazine] → Triazinyl• + Cl•Homolytic cleavage of the C-Cl bond.
3Cl• + RH → HCl + R•Hydrogen abstraction by the chlorine radical.
4HCl + M → HM⁺Protonation of the monomer to initiate polymerization.

Sensitization Mechanisms in Photoinitiator Formulations

The utility of this compound in photoinitiator formulations is significantly broadened through the use of sensitizers. Sensitization is a process where a compound (the sensitizer) absorbs light at a wavelength where the primary initiator does not absorb efficiently and then transfers the absorbed energy to the initiator, leading to its activation.

In the context of free radical polymerization, dye sensitization is a common strategy. As previously mentioned, benzothiazine dyes can be used to sensitize this compound for polymerization under visible light. tsijournals.com The mechanism is typically a photoinduced electron transfer, as detailed in section 4.1.1. The dye absorbs the light, reaches an excited state, and then transfers an electron to the triazine, which subsequently fragments to produce initiating radicals. tsijournals.comresearchgate.net

The key steps in this sensitization mechanism are:

Light Absorption by Sensitizer (Sens): The sensitizer absorbs a photon and is promoted to its excited state (Sens*).

Electron Transfer: The excited sensitizer donates an electron to the triazine (Tz), forming a sensitizer radical cation (Sens•⁺) and a triazine radical anion (Tz•⁻).

Fragmentation of Triazine: The triazine radical anion is unstable and fragments to produce an initiating radical (R•) and other products.

Initiation: The radical R• adds to a monomer molecule to start the polymer chain growth.

StepReactionDescription
1Sens + hν → SensLight absorption by the sensitizer.
2Sens + Tz → Sens•⁺ + Tz•⁻Electron transfer from the excited sensitizer to the triazine.
3Tz•⁻ → R• + ProductsFragmentation of the triazine radical anion.
4R• + Monomer → Polymer ChainInitiation of polymerization.

This sensitization approach allows for the use of light sources with longer wavelengths, such as visible light LEDs, which can be advantageous for certain applications by reducing light scattering and allowing for deeper curing of thick samples. anu.edu.au

Building Block for Complex Organic Architectures

The 1,3,5-triazine (B166579) ring is a valuable scaffold in organic synthesis due to its planarity, thermal stability, and the ability to attach three substituents in a well-defined spatial arrangement. While the majority of synthetic strategies for creating complex triazine-based structures utilize the sequential nucleophilic substitution of the chlorine atoms in 2,4,6-trichloro-1,3,5-triazine (cyanuric chloride), the trichloromethyl groups of this compound also offer potential, albeit less explored, synthetic handles. nih.govmdpi.comresearchgate.net

Synthesis of Substituted Triazine Derivatives

The primary route to a vast array of substituted triazine derivatives involves the stepwise reaction of cyanuric chloride with various nucleophiles. nih.govresearchgate.net The reactivity of the chlorine atoms on the triazine ring decreases with each substitution, allowing for controlled, sequential introduction of different functional groups by carefully managing the reaction temperature.

The first substitution can often be achieved at 0-5 °C.

The second substitution typically requires room temperature.

The third and final substitution usually necessitates heating.

This differential reactivity allows for the synthesis of mono-, di-, and trisubstituted triazines with a high degree of control, leading to symmetrical or unsymmetrical products. A wide range of nucleophiles, including amines, alcohols, and thiols, can be employed in these reactions.

While less common, the trichloromethyl groups of this compound can also be sites for chemical modification. For instance, these groups can undergo nucleophilic substitution reactions, although this is a less conventional approach compared to the substitution of chlorine atoms directly attached to the triazine ring. researchgate.net

Starting MaterialReaction TypeProducts
2,4,6-Trichloro-1,3,5-triazineSequential Nucleophilic SubstitutionMono-, di-, and trisubstituted triazines
This compoundNucleophilic Substitution on -CCl₃ groupsSubstituted methyl-triazine derivatives

Incorporation into Polymeric Structures

The 1,3,5-triazine core is an excellent candidate for the construction of highly branched and well-defined polymeric structures such as dendrimers and star-shaped polymers. Its trifunctional nature allows it to act as a central branching point from which polymeric arms can be grown.

Again, the most prevalent method for incorporating the triazine moiety into polymers is through the use of 2,4,6-trichloro-1,3,5-triazine as the core molecule. tsijournals.comnih.govresearchgate.net By reacting cyanuric chloride with monomers containing nucleophilic groups, the triazine unit can be integrated into the polymer backbone or serve as a crosslinking agent. This approach has been used to create triazine-based dendrimers for various applications, including as antimicrobial agents and in materials science. mdpi.comresearchgate.net

The synthesis of triazine-based dendrimers often follows a divergent approach, where successive generations of branching units are added to the initial triazine core. For example, reacting 2,4,6-trichloro-1,3,5-triazine with a diamine can lead to a first-generation dendrimer, which can then be further functionalized in subsequent steps.

While direct incorporation of this compound into polymers via reactions of the trichloromethyl groups is not widely reported, the inherent reactivity of these groups suggests potential for such applications. For example, they could potentially undergo reactions to form linkages with other monomers to create novel polymer architectures.

Precursor in Advanced Materials Science Research

This compound serves as a valuable precursor in the field of advanced materials science. Its utility stems from the high reactivity of the trichloromethyl groups, which can be leveraged to initiate polymerization reactions or to synthesize derivatives with specific functionalities. This enables its use in the development of high-performance polymers and materials for optoelectronics.

Development of High-Performance Materials through Derivative Synthesis

The primary application of this compound and its derivatives in this context is as highly efficient photoinitiators for free radical polymerization. rsc.orgresearchgate.net Upon exposure to near UV or visible light, these compounds undergo cleavage to produce radicals, which in turn initiate the polymerization of monomers like (meth)acrylates to form high-performance polymers. rsc.org

One notable derivative, 2-(4-methoxystyryl)-4,6-bis(trichloromethyl)-1,3,5-triazine, has been identified as a versatile and high-performance Type I cleavable photoinitiator. rsc.org Research has shown that its efficiency can be significantly enhanced when used in combination with additives such as amines, iodonium salts, or N-vinylcarbazole. These photoinitiating systems have demonstrated superior performance in the free radical polymerization of methacrylates under air, even when compared to well-established commercial photoinitiators. rsc.org The combination of this triazine derivative with an iodonium salt and N-vinylcarbazole can also initiate the cationic polymerization of epoxides. rsc.org

Similarly, this compound itself is a key component in two-component photoinitiator systems. When paired with sensitizing dyes, such as derivatives of 12H-quinoxalino-[2,3-b] researchgate.net-benzothiazine, it can effectively initiate the free radical polymerization of multifunctional acrylates like trimethylolpropane triacrylate under visible light. researchgate.net The initiation mechanism in these systems involves an electron transfer from the excited dye to the triazine compound. researchgate.net

Table 1: Performance of 2-(4-Methoxystyryl)-4,6-bis(trichloromethyl)-1,3,5-triazine (R-Cl) Based Photoinitiating Systems for Methacrylate Polymerization at 405 nm

Photoinitiating SystemIrradiation SourceAtmospherePolymerization EfficiencyReference
R-Cl aloneLED @ 405 nmUnder AirHigher than commercial PIs (BAPO, TPO, BDMB) rsc.org
R-Cl / Additive (Amine)LED @ 405 nmUnder AirEnhanced efficiency compared to R-Cl alone rsc.org
R-Cl / Additive (Iodonium Salt)LED @ 405 nmUnder AirEnhanced efficiency compared to R-Cl alone rsc.org
R-Cl / Additive (N-vinylcarbazole)LED @ 405 nmUnder AirEnhanced efficiency compared to R-Cl alone rsc.org

Exploration in Optoelectronic Material Development

In the realm of optoelectronics, derivatives of this compound are explored as Photoacid Generators (PAGs). evitachem.com PAGs are crucial components in photolithography, a fundamental process for manufacturing microelectronic circuits and optoelectronic devices. Upon exposure to light, these molecules decompose and release a strong acid.

This generated acid then catalyzes chemical reactions in the surrounding polymer matrix, known as a photoresist. For instance, the acid can cleave protecting groups on the polymer backbone, altering its solubility in a developer solution. This change in solubility allows for the precise creation of intricate patterns on a substrate, which is the basis of microfabrication.

Researchers have designed and synthesized novel PAGs by incorporating the bis(trichloromethyl)-1,3,5-triazine moiety into more complex molecular structures. Studies on these derivatives focus on their acid-forming performance and their efficiency in catalyzing the deblocking of protecting groups in copolymers used as photoresists. The development of these triazine-based PAGs is aimed at creating environmentally friendly and highly efficient materials for advanced lithographic applications.

Table 2: Synthesized Bis(trichloromethyl)-1,3,5-triazine Derivatives Studied as Photoacid Generators (PAGs)

Compound AbbreviationChemical NameKey FeatureReference
TZ12-[2-(4-methoxyphenyl)ethenyl]-4,6-bis(trichloromethyl)-1,3,5-triazineTriazine derivative
TZ22-[2-(3,4-dimethoxyphenyl)ethenyl]-4,6-bis(trichloromethyl)-1,3,5-triazineTriazine derivative
TZ32-(1,3-benzodioxol-5-yl)-4,6-bis(trichloromethyl)-1,3,5-triazineTriazine derivative
TZ41-{4'-[4,6-bis(trichloromethyl)-1,3,5-triazin-2-yl][1,1'-biphenyl]-4-yl}-O-acetyloxime ethanoneContains both oxime ester and triazine groups

Computational and Theoretical Investigations of 2,4,6 Tris Trichloromethyl 1,3,5 Triazine

Quantum Chemical Studies on Electronic Structure

Quantum chemical studies focus on solving the Schrödinger equation for a molecule to determine its electronic properties. For complex triazine derivatives, methods like Molecular Orbital Theory and Density Functional Theory are employed to understand electron distribution and energy levels, which are fundamental to the molecule's reactivity.

Molecular Orbital (MO) theory is instrumental in describing the electronic characteristics of a molecule. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between these frontier orbitals (HOMO-LUMO gap) is a critical parameter that influences the molecule's chemical reactivity and kinetic stability.

Computational studies on a closely related compound, 2-(4-methoxystyryl)-4,6-bis(trichloromethyl)-1,3,5-triazine (B1365473), provide valuable insights into the electronic structure. researchgate.net Calculations performed at the UB3LYP/6-31G* level of theory have been used to visualize the distribution of these frontier orbitals. researchgate.net The analysis of the LUMO for this type of molecule reveals a significant anti-bonding character (σ*) located along one of the C–Cl bonds within a trichloromethyl group. researchgate.net This specific electronic feature is central to its function, as populating the LUMO—for instance, through photo-excitation or electron transfer—would directly promote the cleavage of this C–Cl bond. researchgate.net The localization of the LUMO on the C-CCl3 moiety highlights it as the primary reactive site for radical generation. researchgate.net

Density Functional Theory (DFT) is a widely used computational method for predicting the electronic structure of molecules. It is employed to calculate optimized molecular geometries, ground-state energies, and other properties. For various 1,3,5-triazine (B166579) derivatives, DFT calculations, often using the B3LYP functional, have been successfully applied to understand their structural and electronic properties. colab.ws

For photoinitiators like those in the tris(trichloromethyl)-1,3,5-triazine family, DFT is used to determine the ground-state geometry and to provide a foundation for more complex calculations, such as excited states and reaction pathways. researchgate.net In the study of 2-(4-methoxystyryl)-4,6-bis(trichloromethyl)-1,3,5-triazine, DFT calculations were essential for subsequent molecular orbital analysis and the calculation of bond dissociation energies. researchgate.net Similarly, theoretical studies on the photodissociation of the parent 1,3,5-triazine molecule have utilized DFT (B3LYP level) to map out reaction pathways and ground-state structures, demonstrating the method's utility in this chemical family. nih.govnycu.edu.tw

Reaction Pathway Modeling and Energetics

Understanding how a molecule reacts is a primary goal of computational chemistry. By modeling reaction pathways, researchers can predict the feasibility of a proposed mechanism and calculate the energy changes involved, such as activation barriers and bond dissociation energies.

2,4,6-Tris(trichloromethyl)-1,3,5-triazine is well-known for its application as a photoinitiator, where it generates reactive radicals upon exposure to light. researchgate.net Computational modeling has been key to understanding this process. Two primary mechanisms are considered:

Direct Photodissociation (Type I Cleavage): In this mechanism, the molecule absorbs a photon and is promoted to an excited state. This excitation leads to the homolytic cleavage of a bond. For triazines bearing trichloromethyl groups, the weakest bond is the C–Cl bond. researchgate.net Molecular orbital calculations support this, showing that the LUMO has a C–Cl anti-bonding character. researchgate.net Upon excitation, an electron enters this orbital, weakening the bond and leading to its dissociation, generating a chlorine radical (Cl•) and a triazinyl radical. researchgate.net This is a highly efficient pathway for initiating polymerization. researchgate.net

Photosensitized Dissociation: this compound (Tz) can also be used in two-component systems with a photosensitizer dye. researchgate.net In this process, the dye absorbs visible light and transfers an electron to the triazine molecule. This forms a triazine anion radical (Tz•-). This radical is unstable and rapidly dissociates, eliminating a chloride ion (Cl-) and forming a triazinyl radical. researchgate.net The triazinyl radical then initiates polymerization. The feasibility of this electron transfer is confirmed by calculating the Gibbs free energy change (ΔGet) for the process, which is found to be highly favorable (negative), indicating a spontaneous reaction upon photoexcitation of the dye. researchgate.net

The proposed photosensitized reaction mechanism is as follows:

Dye + hν → Dye* (Excitation)

Dye* + Tz → Dye•+ + Tz•- (Electron Transfer)

Tz•- → Triazinyl Radical (R•) + Cl- (Dissociation)

R• + Monomer → Polymerization

The Bond Dissociation Energy (BDE) is the energy required to break a specific bond homolytically. Predicting BDEs is crucial for understanding the stability of a molecule and the likelihood of specific fragmentation pathways.

For photoinitiators, a low BDE for the bond that cleaves to form radicals is a desirable property. Computational chemistry provides reliable estimates of these values. In the case of the related 2-(4-methoxystyryl)-4,6-bis(trichloromethyl)-1,3,5-triazine, the BDE for the C–Cl bond was calculated using the UB3LYP/6-31G* level of theory. researchgate.net The calculated value is notably low, indicating a relatively weak bond that is susceptible to cleavage. researchgate.net

Table 1: Calculated Bond Dissociation Energies (BDE) for a Trichloromethyl-Substituted Triazine Derivative researchgate.net
BondCalculated BDE (kcal/mol)Computational Method
C–Cl (in CCl3 group)~47.5UB3LYP/6-31G*

This low BDE value is consistent with the molecule's high efficiency as a Type I photoinitiator, as less energy is required to generate the initiating radicals. researchgate.net

Simulations of Molecular Dynamics and Intermolecular Interactions

While specific molecular dynamics (MD) simulations for this compound are not extensively documented in the literature, the techniques are widely applied to similar molecules to understand their behavior in condensed phases. MD simulations model the physical movements of atoms and molecules over time, providing insights into material properties, intermolecular forces, and reaction dynamics.

For the analogous energetic material 2,4,6-trinitro-1,3,5-triazine (TNTA), reactive molecular dynamics simulations (using the ReaxFF force field) have been employed to study its thermal decomposition. mdpi.com Such simulations can predict pyrolysis mechanisms and show how high temperatures accelerate the decomposition rate. mdpi.com

Furthermore, theoretical analyses like Hirshfeld surface analysis can be used to study intermolecular interactions within a crystal lattice. mdpi.com For the TNTA molecule, this analysis revealed that O···N and O···O contacts are the dominant intermolecular interactions that stabilize the crystal packing. mdpi.com A similar approach applied to this compound would likely highlight the importance of Cl···N and Cl···Cl interactions in its solid-state structure. These non-covalent interactions are critical for determining crystal morphology and density. mdpi.com Such computational tools could provide valuable guidance for the synthesis and formulation of materials based on this triazine derivative.

Reactive Molecular Dynamics Simulations (e.g., ReaxFF)

Reactive Molecular Dynamics (MD) simulations, particularly those employing the ReaxFF force field, are powerful tools for modeling chemical reactions and decomposition pathways at the atomic level. ReaxFF is a bond-order-based force field that can simulate the formation and dissociation of chemical bonds, making it suitable for studying complex reactive events that are inaccessible to traditional non-reactive force fields.

Although specific ReaxFF simulations for this compound have not been reported, studies on other energetic triazine derivatives highlight the potential insights that could be gained. For instance, ReaxFF-MD has been employed to investigate the thermal decomposition mechanisms of high-energy materials containing the triazine ring. These simulations can elucidate initial bond-breaking events, subsequent reaction pathways, and the formation of final products under various temperature and pressure conditions.

For this compound, a ReaxFF simulation could provide critical data on its thermal stability and decomposition mechanism. Key areas of investigation would include the initial cleavage of the C-C or C-Cl bonds in the trichloromethyl groups, or the scission of the triazine ring itself. Understanding these initial steps is crucial for predicting the compound's stability and reactivity. An illustrative table of potential early decomposition products that could be identified through ReaxFF is presented below.

Table 1: Hypothetical Early-Stage Decomposition Products of this compound Identified by ReaxFF MD Simulations.
Potential ProductChemical FormulaFormation Pathway (Hypothesized)
Dichlorocarbene:CCl₂Dissociation from a trichloromethyl group
Triazine dicarbonitrile radicalC₅Cl₆N₃•Cleavage of a C-CCl₃ bond
Chlorine radicalCl•Homolytic cleavage of a C-Cl bond
HexachloroethaneC₂Cl₆Combination of two •CCl₃ radicals

The parameters for a ReaxFF force field for this specific compound would need to be developed and validated against quantum mechanical data to ensure the accuracy of the simulations.

Analysis of Intermolecular Forces and Stacking Interactions

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. bohrium.comnih.govresearch-nexus.netmdpi.commdpi.com This method maps various properties onto a surface defined by the region where the electron distribution of a molecule is greater than all other molecules in the crystal. For a molecule like this compound, a Hirshfeld analysis would likely reveal significant contributions from several types of interactions:

Halogen Bonding: The chlorine atoms of the trichloromethyl groups can act as electrophilic regions (σ-holes), leading to attractive interactions with nucleophilic sites, such as the nitrogen atoms of the triazine rings on adjacent molecules.

π-π Stacking: The electron-deficient triazine ring may engage in stacking interactions with other triazine rings. The nature of these interactions would be influenced by the bulky and electron-withdrawing trichloromethyl substituents.

Fingerprint plots derived from Hirshfeld analysis can quantify the relative contributions of different types of intermolecular contacts. A hypothetical breakdown of these contributions for this compound is shown in the table below.

Table 2: Illustrative Percentage Contributions of Intermolecular Contacts for this compound from a Hypothetical Hirshfeld Surface Analysis.
Contact TypeHypothetical Percentage ContributionDescription
Cl···Cl~40-50%Dominant van der Waals and halogen bonding interactions between chlorine atoms.
Cl···N~10-15%Potential halogen bonding between chlorine atoms and triazine nitrogen atoms.
C···Cl~10-15%Interactions involving carbon atoms of the triazine ring and chlorine atoms.
N···C~5-10%Stacking interactions between triazine rings.
Other~5%Miscellaneous minor contacts.

These computational approaches are essential for building a bottom-up understanding of the material's properties, connecting its molecular structure to its macroscopic behavior. rsc.org Further theoretical studies could also involve density functional theory (DFT) to calculate the energies of different stacking configurations and to analyze the electronic structure, providing a deeper understanding of the nature of the intermolecular bonds. researchgate.net

Environmental Research Considerations for 2,4,6 Tris Trichloromethyl 1,3,5 Triazine

Degradation Pathways and Mechanisms

The environmental degradation of 2,4,6-Tris(trichloromethyl)-1,3,5-triazine is a critical area of research, though specific studies on this compound are limited. However, by examining research on analogous chlorinated triazine compounds and molecules with trichloromethyl groups, probable degradation pathways can be inferred. The primary mechanisms expected to contribute to its breakdown in the environment are photodegradation and chemical degradation, particularly hydrolysis.

Photodegradation Studies

Photodegradation is a key process in the environmental fate of many triazine-based compounds, such as herbicides. For related chlorotriazines like atrazine (B1667683) and simazine, photodegradation in aqueous solutions and natural waters proceeds through various interconnected pathways when exposed to UV radiation (λ > 290 nm). csbsju.edu The primary photodegradation routes for these compounds are dechlorination followed by hydroxylation, and the oxidation of side chains. csbsju.edu

For this compound, a plausible primary photodegradation step would involve the cleavage of a carbon-chlorine bond within one of the trichloromethyl groups. This homolytic cleavage would generate a dichloromethyl radical and a chlorine radical. This process is analogous to the behavior of other chlorinated compounds under UV irradiation. The presence of radical species is a common feature in the photodegradation of triazines, leading to a variety of subsequent reactions. researchgate.net

Another potential photodegradation pathway is the substitution of a chlorine atom with a hydroxyl group, a process known as hydroxylation. csbsju.edu This would be facilitated by the presence of hydroxyl radicals in the environment, which can be generated by photochemical processes involving other substances in the water. scirp.org The initial degradation products would likely be hydroxylated and partially dechlorinated derivatives of the parent compound.

Subsequent steps in the photodegradation cascade could involve further dechlorination and oxidation of the side chains, potentially leading to the formation of carboxylic acid groups. Ultimately, the triazine ring itself may be cleaved, although it is generally more resistant to degradation than its side chains. The complete mineralization to carbon dioxide, water, and inorganic chlorides and nitrates represents the final stage of degradation.

Table 1: Plausible Photodegradation Products of this compound

Parent Compound Potential Intermediate Products Final Mineralization Products
This compound 2,4-Bis(trichloromethyl)-6-(dichloromethyl)-1,3,5-triazine Carbon Dioxide (CO₂)
2-(Trichloromethyl)-4,6-bis(dichloromethyl)-1,3,5-triazine Water (H₂O)
Hydroxylated and partially dechlorinated triazine derivatives Chloride Ions (Cl⁻)
Triazine-2,4,6-tricarboxylic acid Nitrate (B79036) Ions (NO₃⁻)

Chemical Degradation Processes

Chemical degradation, particularly hydrolysis, is another significant pathway for the environmental breakdown of s-triazine compounds. nih.gov The reactivity of the substituents on the triazine ring plays a crucial role in the rate and mechanism of hydrolysis. For this compound, the trichloromethyl groups are susceptible to hydrolysis.

The hydrolysis of a trichloromethyl group attached to an aromatic ring typically proceeds via a stepwise substitution of chlorine atoms with hydroxyl groups. This process is often catalyzed by acidic or basic conditions. The initial product would be an unstable gem-diol, which would readily lose a molecule of water to form a carboxylic acid group. Therefore, it is anticipated that the trichloromethyl groups of this compound would be hydrolyzed to carboxylic acid groups.

The stepwise hydrolysis could lead to the formation of intermediates with one, two, or three carboxylic acid groups. The final product of the hydrolysis of the side chains would be triazine-2,4,6-tricarboxylic acid. This compound may then undergo further degradation, potentially involving the cleavage of the triazine ring itself, although this is generally a slower process. nih.gov

The rate of hydrolysis will be influenced by environmental factors such as pH and temperature. Generally, hydrolysis of such compounds is faster at higher temperatures and in either strongly acidic or alkaline conditions.

Predictive Modeling of Environmental Fate

Predictive modeling is a valuable tool for assessing the environmental fate of chemicals when experimental data is scarce. Quantitative Structure-Activity Relationships (QSAR) and biochemical interpretation of degradation processes are two key approaches used in this context.

Quantitative Structure-Activity Relationships (QSAR) for Degradation

QSAR models are mathematical models that relate the chemical structure of a compound to its physicochemical properties and biological or environmental activities. For the degradation of this compound, a QSAR model could be developed to predict its rate of photodegradation or hydrolysis based on its molecular descriptors.

A study on the photodegradation of chlorinated persistent organic pollutants (Cl-POPs) found that the soil-water partition coefficient (KOC), a Morgan fingerprint (a type of molecular fingerprint), and the nucleophilicity index (NI) were the main factors influencing their photodegradation rates. nih.gov This suggests that for this compound, properties related to its hydrophobicity and electronic structure would be important predictors of its photodegradation kinetics. nih.gov

A hypothetical QSAR model for the photodegradation of chlorinated triazines could take the form of a multiple linear regression equation:

log(k_phot) = β₀ + β₁(log K_ow) + β₂(E_LUMO) + β₃(N_Cl)

Where:

k_phot is the photodegradation rate constant.

log K_ow is the logarithm of the octanol-water partition coefficient, representing hydrophobicity.

E_LUMO is the energy of the Lowest Unoccupied Molecular Orbital, related to the compound's ability to accept electrons.

N_Cl is the number of chlorine atoms.

β₀, β₁, β₂, and β₃ are regression coefficients determined from a training set of compounds.

Such a model would need to be developed and validated using a dataset of structurally similar compounds for which experimental degradation data are available.

Table 2: Key Molecular Descriptors for QSAR Modeling of Degradation

Descriptor Relevance to Degradation Anticipated Influence on Degradation Rate of this compound
Log K_ow (Octanol-Water Partition Coefficient) Represents the hydrophobicity of the compound. Higher hydrophobicity can lead to greater adsorption to particulate matter, affecting photodegradation rates. nih.gov High, suggesting significant partitioning to organic matter and potential for altered photodegradation kinetics in natural waters.
E_LUMO (Energy of the Lowest Unoccupied Molecular Orbital) Relates to the electron-accepting ability of the molecule, which can be important in photochemical reactions. The electron-withdrawing nature of the trichloromethyl groups likely results in a low E_LUMO, potentially influencing its reactivity with photochemically generated species.
Nucleophilicity Index (NI) A measure of the nucleophilic character of a molecule, which has been shown to correlate with the photodegradation of some chlorinated organic pollutants. nih.gov The high degree of chlorination would likely result in a low nucleophilicity, which could be a significant factor in its degradation rate.
Number of Chlorine Atoms (N_Cl) The degree of chlorination can influence the rate of dechlorination and overall degradation. The high number of chlorine atoms (nine) suggests that dechlorination is a major degradation pathway.

Biochemical Interpretation of Degradation Processes

The biochemical interpretation of the degradation of this compound involves understanding the enzymatic processes that could lead to its breakdown by microorganisms. While specific enzymes for this compound have not been identified, insights can be drawn from studies on the biodegradation of other s-triazine herbicides.

The biodegradation of atrazine, for example, is initiated by an enzyme called atrazine chlorohydrolase (AtzA), which catalyzes the hydrolytic removal of the chlorine atom from the triazine ring. nih.gov This is followed by the action of other enzymes that remove the alkyl side chains. nih.gov

For this compound, it is plausible that microorganisms could evolve or possess enzymes capable of dechlorinating the trichloromethyl groups. These could be hydrolytic dehalogenases or reductive dehalogenases. Hydrolytic dehalogenases would replace a chlorine atom with a hydroxyl group, initiating the hydrolysis pathway described in the chemical degradation section. Reductive dehalogenases would replace a chlorine atom with a hydrogen atom, leading to less chlorinated methyl groups.

The triazine ring itself is generally biodegradable, with the final products being ammonia (B1221849) and carbon dioxide. nih.govnih.gov Enzymes from the amidohydrolase superfamily are known to catalyze the hydrolytic cleavage of the s-triazine ring, with cyanuric acid often being a key intermediate. nih.gov Therefore, a plausible biochemical degradation pathway for this compound would involve initial enzymatic attack on the trichloromethyl side chains, followed by the degradation of the resulting triazine-carboxylic acid or other intermediates, and finally, the mineralization of the triazine ring.

Advanced Spectroscopic and Analytical Techniques for Characterization and Mechanistic Elucidation

Vibrational Spectroscopy Applications

Infrared (IR) spectroscopy measures the absorption of infrared radiation by the molecule, causing its bonds to vibrate. The resulting spectrum is a unique fingerprint, with specific absorption bands corresponding to different functional groups. An FTIR spectrum of 2,4,6-Tris(trichloromethyl)-1,3,5-triazine has been recorded, providing key structural data. nih.gov

The analysis of its IR spectrum is expected to reveal characteristic peaks that confirm the presence of the s-triazine ring and the trichloromethyl substituents. Key diagnostic regions include:

Triazine Ring Vibrations : The 1,3,5-triazine (B166579) ring exhibits a series of characteristic stretching and bending vibrations. Strong absorptions, typically observed in the 1550-1400 cm⁻¹ range, can be attributed to the C=N stretching modes within the heterocyclic ring. acs.org Other ring deformation bands appear at lower wavenumbers.

C-Cl Stretching Vibrations : The most prominent features in the spectrum are expected to be the strong absorption bands associated with the carbon-chlorine (C-Cl) bonds of the three trichloromethyl (-CCl₃) groups. These typically appear in the fingerprint region, broadly from 850-650 cm⁻¹. The high number of chlorine atoms (nine in total) results in intense and potentially complex absorptions in this region.

Table 1: Expected Characteristic IR Absorption Bands for this compound.
Vibrational ModeExpected Wavenumber (cm⁻¹)Intensity
C=N Stretch (Triazine Ring)1550 - 1400Strong
C-N Stretch (Triazine Ring)1400 - 1200Medium-Strong
C-Cl Stretch (Trichloromethyl Group)850 - 650Very Strong

Raman spectroscopy is a complementary technique to IR spectroscopy that involves the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar, symmetric vibrations. acs.org Given the high D₃h symmetry of the this compound molecule, Raman spectroscopy is an invaluable tool for its structural elucidation.

Vibrations that are symmetric and may be weak or silent in the IR spectrum are often strong and easily observable in the Raman spectrum. Key expected Raman signals include:

Symmetric Ring Breathing Mode : A characteristic, intense peak corresponding to the symmetric in-phase stretching of all C-N bonds in the triazine ring is expected. For the parent 1,3,5-triazine, this mode is observed near 991 cm⁻¹. acs.org

Substituent-Ring Vibrations : Symmetrical stretching vibrations between the triazine ring carbons and the trichloromethyl groups would also be Raman active.

The combined use of both IR and Raman spectroscopy provides a more complete picture of the molecule's vibrational framework, confirming its high symmetry and the nature of its substituent groups. ondavia.com

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique that probes the magnetic properties of atomic nuclei, providing detailed information about the molecular structure and the chemical environment of atoms.

A fundamental characteristic of this compound is the complete absence of hydrogen atoms in its structure. Consequently, its ¹H NMR spectrum will exhibit no signals corresponding to the compound itself. The only peaks observed would be from the residual protons in the deuterated solvent (e.g., residual CHCl₃ in CDCl₃) or any proton-containing impurities. This absence of signals serves as a crucial piece of negative evidence, confirming the fully substituted nature of the molecule and its high purity.

¹³C NMR spectroscopy is essential for mapping the carbon skeleton of the molecule. Due to the molecule's symmetry, only two distinct signals are expected in the ¹³C NMR spectrum. nih.gov

Triazine Ring Carbons (C=N) : The three chemically equivalent carbons of the 1,3,5-triazine ring are significantly deshielded due to the electronegativity of the adjacent nitrogen atoms. Their signal is expected to appear far downfield, typically in the range of 170-180 ppm. For comparison, the carbons in the related compound 2,4,6-trichloro-1,3,5-triazine appear around 171 ppm. frontiersin.org

Trichloromethyl Carbons (-CCl₃) : The three equivalent carbons of the trichloromethyl groups are also deshielded by the three attached chlorine atoms. This signal is expected to appear in a distinct region, generally around 90-100 ppm.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound.
Carbon EnvironmentPredicted Chemical Shift (δ, ppm)Number of Carbons
Triazine Ring (C-N₃)~1753
Trichloromethyl (-CCl₃)~953

The observation of only two sharp signals in the ¹³C NMR spectrum is strong evidence for the molecule's high symmetry and successful synthesis.

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry (MS) is a destructive analytical technique used to measure the mass-to-charge ratio (m/z) of ionized molecules. It provides the exact molecular weight and crucial information about the molecule's structure through its fragmentation pattern.

The electron ionization (EI) mass spectrum of this compound is characterized by a complex and highly distinctive pattern due to the presence of nine chlorine atoms. nih.gov Chlorine has two stable isotopes, ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%), which results in a predictable isotopic pattern for the molecular ion and any chlorine-containing fragments.

The molecular ion peak (M⁺) for C₆Cl₉N₃ would be centered around m/z 429 (for all ³⁵Cl isotopes), but due to the high number of chlorines, the most abundant peak in the molecular ion cluster (the M+ peak) will be at a higher m/z. However, the molecular ion may be weak or absent due to the molecule's propensity to fragment upon ionization.

GC-MS analysis has identified several key fragment ions that are instrumental in confirming the structure. nih.gov The fragmentation likely proceeds through the loss of chlorine atoms or entire trichloromethyl groups.

Table 3: Major Fragment Ions Observed in the Mass Spectrum of this compound. nih.gov
Mass-to-Charge Ratio (m/z)Proposed Fragment IdentityProposed Neutral Loss
396, 398[M - Cl]⁺·Cl
317[M - CCl₃]⁺·CCl₃
118, 108Further fragmentation productsMultiple losses

The observation of a fragment corresponding to the loss of a single chlorine atom ([M-Cl]⁺) and another corresponding to the loss of a trichloromethyl radical ([M-CCl₃]⁺) provides strong evidence for the connectivity of the molecule. The intricate isotopic patterns of these fragments serve as a definitive confirmation of their elemental composition.

High-Resolution Mass Spectrometry Techniques

High-Resolution Mass Spectrometry (HRMS) is indispensable for the unambiguous identification and structural elucidation of this compound. Unlike nominal mass spectrometry, HRMS provides the exact mass of the parent ion and its fragments with high precision, typically to within a few parts per million (ppm). This accuracy allows for the determination of the elemental composition of the molecule, confirming the molecular formula C₆Cl₉N₃. The calculated exact mass for this compound is 432.722996 Da. nih.gov

Beyond simple confirmation of identity, HRMS is a powerful tool for mechanistic elucidation. For instance, in studies of related energetic materials, isomer-selective photoionization time-of-flight mass spectrometry has been used to identify reactive intermediates and final products, such as 1,3,5-triazine, during photodecomposition processes. uhmreactiondynamics.org This highlights the potential of HRMS to trace the complex reaction pathways that this compound may undergo, particularly in photolytic or thermal degradation studies, by identifying transient species and stable end-products. When coupling liquid chromatography with mass spectrometry (LC-MS), mobile phase additives must be chosen carefully; for instance, formic acid is used in place of phosphoric acid to ensure compatibility with the mass spectrometer. sielc.com

Electron Spin Resonance (ESR) Spectroscopy for Radical Species Detection

Electron Spin Resonance (ESR), also known as Electron Paramagnetic Resonance (EPR), is a highly specific spectroscopic technique used exclusively for the detection and characterization of species with unpaired electrons, such as free radicals. The photochemistry of this compound is expected to involve radical intermediates, making ESR an essential tool for its study.

In one study, this compound (Tz) was used as part of a two-component photoinitiator system for free radical polymerization. researchgate.net The mechanism was found to occur through photosensitized electron transfer, where the triazine compound acts as an electron acceptor, leading to the formation of radical species capable of initiating polymerization. researchgate.net The radical cation of the photosensitizing dye was successfully observed, confirming the electron transfer pathway. researchgate.net

Furthermore, ESR has been effectively used to study radicals generated from other triazine derivatives. For example, gamma irradiation of 2,4,6-tris(p-aminoanilino)-1,3,5-triazine (B8484194) produced radical species that were subsequently analyzed by EPR spectroscopy to determine their structure. researchgate.net In another key example, the matrix photolysis of 2,4,6-triazido-1,3,5-triazine was monitored by ESR, which allowed for the stepwise observation and identification of the corresponding mononitrene, dinitrene, and ultimately the septet ground state trinitrene radical. nih.gov These studies underscore the capability of ESR to detect and identify transient radical intermediates that are critical to understanding the reaction mechanisms of triazine compounds.

Spin Trapping Techniques for Radical Characterization

Many of the radical species generated during chemical reactions, such as the trichloromethyl radical (•CCl₃) expected from the homolytic cleavage of a C-Cl bond in this compound, are highly reactive and have very short lifetimes. This makes their direct detection by conventional ESR challenging. Spin trapping is a powerful technique designed to overcome this limitation.

The method involves the use of a "spin trap," a diamagnetic molecule that readily reacts with transient radicals to form a much more stable and persistent paramagnetic radical adduct. This adduct, typically a nitroxide radical, accumulates to a concentration high enough for detection and characterization by ESR. The ESR spectrum of the spin adduct is unique and provides characteristic hyperfine coupling constants that act as a "fingerprint," allowing for the identification of the original, short-lived radical that was trapped. While specific spin trapping studies on this compound are not detailed in the literature, this standard technique would be the method of choice for unequivocally identifying transient radicals formed during its photolysis or thermolysis.

Chromatographic and Other Separation Techniques

High-Performance Liquid Chromatography (HPLC) for Purity and Reaction Monitoring

High-Performance Liquid Chromatography (HPLC) is a cornerstone analytical technique for separating, identifying, and quantifying components in a mixture. It is routinely used to assess the purity of this compound and to monitor the progress of its synthesis or subsequent reactions.

A specific reverse-phase (RP) HPLC method has been developed for the analysis of this compound. sielc.com The method is scalable and can be adapted for preparative separation to isolate impurities. sielc.com Key parameters of this analytical method are summarized in the table below.

ParameterValue
Column Newcrom R1
Mobile Phase Acetonitrile (B52724) (MeCN), Water, and Phosphoric Acid
Detection Not specified (typically UV)
Note For Mass Spectrometry (MS) compatible applications, phosphoric acid should be replaced with formic acid. sielc.com

Furthermore, HPLC is extensively used to monitor the progress of nucleophilic substitution reactions on the related compound, 2,4,6-trichloro-1,3,5-triazine (TCT). nih.govfrontiersin.org By taking aliquots of a reaction mixture over time, HPLC can be used to quantify the consumption of reactants and the formation of mono-, di-, and tri-substituted products, providing crucial kinetic and mechanistic data. nih.govfrontiersin.org This demonstrates the utility of HPLC for studying the reactivity of the triazine core.

X-ray Diffraction Studies of Triazine Frameworks and Derivatives

For example, derivatives such as 2,4,6-triamino-1,3,5-triazine (melamine) and 2,4,6-trimethoxy-1,3,5-triazine (B1584041) have been analyzed to determine their crystal systems and unit cell parameters. researchgate.netresearchgate.net More complex supramolecular structures, such as metal-organic frameworks (MOFs), have also been constructed using triazine-based ligands. A MOF synthesized from 2,4,6-tris-(4-carboxyphenoxy)-1,3,5-triazine and zinc nitrate (B79036) was found to have a trigonal crystal structure with a 3D framework. mdpi.com These studies showcase how X-ray diffraction provides fundamental insights into the structural chemistry of triazine-based materials.

Table of Crystallographic Data for Selected Triazine Derivatives

Compound Crystal System Space Group Unit Cell Parameters Reference
2,4,6-triamino-1,3,5-triazine (melamine) Monoclinic P2₁/c a = 7.29 Å, b = 7.48 Å, c = 10.33 Å, β = 108.52° researchgate.net
1,3,5-triazine-2,4,6-tricarbonitrile Monoclinic P12₁1 a = 8.460 Å, b = 9.040 Å, c = 9.741 Å, β = 90.75° researchgate.net

| Zinc MOF with 2,4,6-tris-(4-carboxyphenoxy)-1,3,5-triazine | Trigonal | P-31c | Not specified | mdpi.com |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2,4,6-trisubstituted-1,3,5-triazine derivatives, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis of 2,4,6-trisubstituted-1,3,5-triazines typically involves nucleophilic substitution reactions using cyanuric chloride as a precursor. Key variables include:

  • Catalysts/Base Selection : NaOH, K₂CO₃, or DIPEA are commonly used, with DIPEA offering superior selectivity in non-aqueous solvents like THF .
  • Solvent Effects : Polar aprotic solvents (e.g., acetonitrile) enhance reactivity, while mixed solvents (e.g., acetone/water) improve solubility for hydrophilic substituents .
  • Inert Atmosphere : Reactions under argon minimize side reactions from moisture or oxygen .
    • Characterization : Confirm purity via NMR (¹H/¹³C) and X-ray crystallography for structural elucidation .

Q. How can researchers functionalize 2,4,6-tris(trichloromethyl)-1,3,5-triazine for tailored applications?

  • Functionalization Strategies :

  • Stepwise Substitution : Sequential replacement of trichloromethyl groups with amines, alcohols, or thiols allows controlled derivatization. For example, reaction with diphenylphosphine yields phosphine-containing analogs useful in coordination chemistry .
  • Photochemical Applications : The trichloromethyl groups act as photoinitiators in polymer synthesis, enabling radical generation under UV light .
    • Validation : Monitor reaction progress via FT-IR (C-Cl bond disappearance at ~750 cm⁻¹) and HPLC for intermediate isolation .

Advanced Research Questions

Q. What mechanistic insights explain the solvent-dependent reactivity of this compound in catalytic amide-forming reactions?

  • Mechanistic Analysis :

  • Solvent Polarity : In polar solvents (e.g., THF), the triazine’s electrophilicity increases due to enhanced charge separation, accelerating nucleophilic attack. Non-polar solvents stabilize intermediates, altering reaction pathways .
  • Basicity of Reactants : Tertiary amines (e.g., N-methylmorpholine) deprotonate carboxylic acids, forming reactive carboxylate anions that couple with the triazine. Excess base, however, may hydrolyze the triazine core, reducing yields .
    • Contradiction Resolution : Conflicting reports on solvent efficacy (e.g., THF vs. acetonitrile) arise from differences in reactant basicity. Standardize pH and solvent dielectric constant to reconcile data .

Q. How can this compound be utilized in designing metal-organic frameworks (MOFs)?

  • Application Methodology :

  • Ligand Synthesis : React the triazine with diphenylphosphine to form 2,4,6-tris(diphenylphosphoryl)-1,3,5-triazine (TPTZ), a tridentate ligand for transition metals (e.g., Fe³⁺, Cu²⁺) .
  • MOF Construction : Coordinate TPTZ with metal nodes (e.g., Zn clusters) in DMF/ethanol mixtures under solvothermal conditions. Characterize porosity via BET surface area analysis .

Q. What safety protocols are critical when handling exothermic reactions involving this compound?

  • Risk Mitigation :

  • Thermal Hazards : Reactions with acetone, ammonia, or amines (e.g., aniline) may release heat. Use jacketed reactors with temperature control (<50°C) and avoid confinement to prevent explosions .
  • Protective Measures : Employ fume hoods, neoprene gloves, and eye protection. Neutralize spills with sodium bicarbonate .

Data Contradiction Analysis

Q. Why do studies report conflicting yields for triazine derivatization under similar conditions?

  • Root Causes :

  • Moisture Sensitivity : Trace water in solvents hydrolyzes trichloromethyl groups, forming undesired byproducts (e.g., cyanuric acid). Use molecular sieves or anhydrous solvents .
  • Substituent Steric Effects : Bulky substituents (e.g., triphenyl groups) hinder substitution at the 2-position, leading to incomplete functionalization. Optimize stoichiometry (3:1 nucleophile:triazine) .

Methodological Best Practices

Q. What advanced spectroscopic techniques validate the electronic properties of triazine derivatives?

  • Analytical Workflow :

  • ESR Spectroscopy : Detect radical intermediates in photopolymerization studies by monitoring triplet-state signals .
  • Cyclic Voltammetry : Measure redox potentials (e.g., E₁/2 for TPTZ-metal complexes) to assess electron-transfer efficiency .

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Reactant of Route 1
2,4,6-Tris(trichloromethyl)-1,3,5-triazine
Reactant of Route 2
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.